Methyl 7-methyl-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes a methyl group at the seventh position and a carboxylate ester at the second position of the benzothiophene ring. Benzothiophenes are recognized for their diverse biological activities, making them significant in medicinal chemistry and material science.
The compound is classified under organic compounds, specifically as a thiophene carboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 206.26 g/mol. The compound's CAS Registry Number is 3751-50-6, which provides a unique identifier for chemical substances.
The synthesis of methyl 7-methyl-1-benzothiophene-2-carboxylate can be achieved through several methods:
Methyl 7-methyl-1-benzothiophene-2-carboxylate features a benzothiophene core with specific substituents:
The compound's structure can be represented as follows:
This structure indicates the presence of a thiophene ring fused with a benzene ring, contributing to its chemical properties.
Methyl 7-methyl-1-benzothiophene-2-carboxylate participates in various chemical reactions typical of benzothiophene derivatives:
These reactions are crucial for developing derivatives with enhanced properties for medicinal applications.
The mechanism of action for methyl 7-methyl-1-benzothiophene-2-carboxylate involves interaction with specific molecular targets within biological systems. As a member of the benzothiophene family, it may act as an inhibitor for various enzymes, particularly kinases involved in cancer signaling pathways. This interaction can modulate cellular processes such as proliferation and apoptosis, contributing to its potential therapeutic effects.
The physical and chemical properties of methyl 7-methyl-1-benzothiophene-2-carboxylate are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Density | 1.233 g/cm³ |
Boiling Point | 322.3 °C at 760 mmHg |
Flash Point | 148.7 °C |
Molecular Formula | |
Molecular Weight | 206.261 g/mol |
These properties indicate that the compound is stable under standard laboratory conditions but may require careful handling due to its flash point.
Methyl 7-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
The benzothiophene core offers distinct advantages in bioactive molecule design. Its sulfur atom contributes to electron delocalization, creating a π-excessive system that participates in charge-transfer interactions with biological receptors [8]. This electronic profile, combined with moderate hydrophobicity (LogP ≈ 2.5-4.0), facilitates membrane penetration while maintaining optimal water solubility for bioavailability [3] [4]. The scaffold's geometric planarity enables deep binding into enzyme active sites, as demonstrated in kinase inhibitors where the benzothiophene ring stacks between hydrophobic residues [8].
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
---|---|---|---|---|
Methyl 7-methyl-1-benzothiophene-2-carboxylate | C₁₁H₁₀O₂S | 206.26 | 70-74* | 2.8 (calc) |
Methyl benzo[b]thiophene-2-carboxylate | C₁₀H₈O₂S | 192.23 | 70-74 [4] | 2.5 |
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | C₁₀H₁₂O₂S | 196.27 | 219.8-221.6 [7] | 2.1 |
Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate | C₁₀H₆BrClO₂S | 305.58 | 117-119 [9] | 4.4 |
*Predicted based on analog data [4] [7] [9]
The 2-carboxylate ester group in methyl 7-methyl-1-benzothiophene-2-carboxylate serves as a versatile synthetic handle for bioisosteric replacements or prodrug formation. This functionality mimics natural carboxylate-containing metabolites, enabling interactions with target proteins through hydrogen bonding or ionic contacts [4] [6]. Meanwhile, the 7-methyl group introduces steric control, potentially restricting bond rotation to enhance selectivity for specific conformational states of biological targets [3] [8]. Synthetic routes to such derivatives typically employ transition metal-catalyzed cyclization strategies, including palladium-catalyzed couplings or gold-mediated intramolecular carbothiolation of alkynes, ensuring precise regiocontrol [6] [10].
Strategic functionalization at C-2 and C-7 profoundly influences the biological activity profile of benzothiophene derivatives. The 2-carboxylate ester in methyl 7-methyl-1-benzothiophene-2-carboxylate provides a metabolically stable isostere for carboxylic acids while maintaining key hydrogen-bonding capabilities. This group frequently serves as:
The 7-methyl group exerts critical steric and electronic effects:
Substituent | Hammett σ (meta) | Taft Steric Es | Electron Donation (kcal/mol) | Biological Impact |
---|---|---|---|---|
2-COOCH₃ | +0.37 | -1.55 | -3.2 | Enhances target binding via dipole interactions |
7-CH₃ | -0.07 | -1.24 | -5.1 | Increases metabolic stability and lipophilicity |
6-Br | +0.39 | -1.16 | -2.8 | Improves antimicrobial potency [9] |
7-Cl | +0.37 | -1.21 | -3.5 | Enhances anticancer activity [9] |
This substituent synergy enables potent bioactivities: Antimicrobial derivatives exploit the 7-methyl group's membrane-disruptive hydrophobicity, while anticancer analogs utilize the 2-carboxylate for zinc-binding in metalloenzyme inhibition [6]. In anti-diabetic applications, the 2-carboxylate mimics glucose carboxylates in SGLT inhibitors, with the 7-methyl group providing additional hydrophobic contacts [6]. Molecular modeling confirms that 7-methylation creates a favorable hydrophobic pocket occupation in cyclooxygenase-2 (COX-2), explaining enhanced anti-inflammatory activity versus unmethylated analogs [3] .
Benzothiophene chemistry emerged from dye manufacturing (thioindigo derivatives) but rapidly transitioned to pharmaceutical applications following discoveries of their diverse bioactivities [10]. The 1980s marked a turning point with zileuton (5-lipoxygenase inhibitor for asthma) and sertaconazole (antifungal) demonstrating clinical viability of benzothiophene cores [6]. These successes spurred systematic exploration of substituent effects, revealing that:
Era | Key Compound | Therapeutic Category | Structural Innovation | Clinical Impact |
---|---|---|---|---|
1980s | Zileuton | Anti-asthmatic | 2-Benzothiophene-1-hydroxyurea | First oral 5-LOX inhibitor (FDA 1996) |
1990s | Sertaconazole | Antifungal | 7-Chloro substitution | Broad-spectrum topical antifungal |
2000s | Raloxifene | SERM (osteoporosis) | 2-Arylbenzothiophene core | Tissue-selective estrogen modulation |
2010s | Ipragliflozin | Antidiabetic | C-2 glucose-mimetic | SGLT2 inhibition; reduced hypoglycemia risk |
2020s | Methyl 7-methyl-1-benzothiophene-2-carboxylate derivatives | Antimicrobial/Anticancer | Optimized 7-methyl/2-carboxylate synergy | Preclinical candidates with improved selectivity [6] [8] |
Synthetic methodology evolution enabled these advances: Early routes relied on harsh conditions like acid-catalyzed cyclization of β-ketosulfides, limiting functional group tolerance [10]. Modern transition metal catalysis (e.g., Pd/Cu-mediated annulations) now allows efficient assembly of derivatives like methyl 7-methyl-1-benzothiophene-2-carboxylate under mild conditions [7] [10]. The compound itself represents a strategic intermediate in developing dual-action agents—recent studies demonstrate its conversion to hydroxamic acids acting as histone deacetylase (HDAC) inhibitors with IC₅₀ values <100 nM against breast cancer lines [8]. Antimicrobial structure-activity relationship (SAR) studies reveal that 7-methylation enhances activity against Gram-positive pathogens by 4-8-fold versus unmethylated analogs, likely through improved penetration of hydrophobic cell wall components [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1